![molecular formula C15H23Cl2N5 B12641139 N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride CAS No. 30212-53-4](/img/structure/B12641139.png)
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyridopyrimidine core in its structure makes it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride typically involves multiple steps. One common method starts with the condensation of 2-chloro-6-methylpyridine with appropriate reagents to form the pyridopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3,4-d]pyrimidine derivatives: Another class of compounds with similar therapeutic potential.
Pyrido[4,3-d]pyrimidine derivatives:
Uniqueness
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride stands out due to its specific substitution pattern and the presence of the diethylpropane-1,3-diamine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
30212-53-4 |
|---|---|
Molecular Formula |
C15H23Cl2N5 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H22ClN5.ClH/c1-4-21(5-2)10-6-9-17-14-13-12(19-15(16)20-14)8-7-11(3)18-13;/h7-8H,4-6,9-10H2,1-3H3,(H,17,19,20);1H |
InChI Key |
VJYQOLYDXWGMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC2=C1N=C(C=C2)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


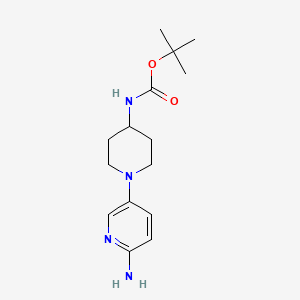
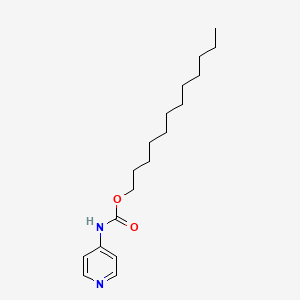
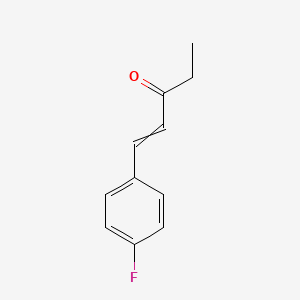
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
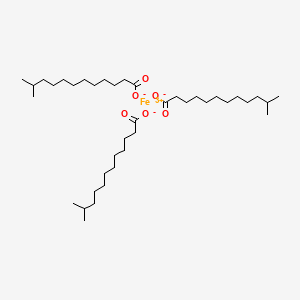
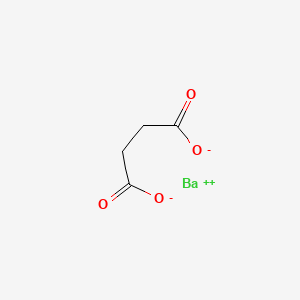

![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
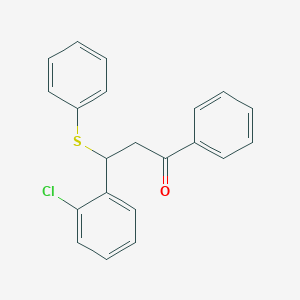
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
